molecular formula C20H20N2O3 B5498890 N-[(2E,4E)-1-(3-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide

N-[(2E,4E)-1-(3-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide

Cat. No.: B5498890
M. Wt: 336.4 g/mol
InChI Key: DUJVZCGUKFERJT-FLXMTRENSA-N
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Description

N-[(2E,4E)-1-(3-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(2E,4E)-1-(3-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-4-13-18(22-19(23)15-9-6-5-7-10-15)20(24)21-16-11-8-12-17(14-16)25-2/h3-14H,1-2H3,(H,21,24)(H,22,23)/b4-3+,18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJVZCGUKFERJT-FLXMTRENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=C(C(=O)NC1=CC(=CC=C1)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C(\C(=O)NC1=CC(=CC=C1)OC)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2E,4E)-1-(3-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide involves several steps. One common method includes the reaction of 3-methoxyaniline with a suitable acylating agent to form an intermediate, which is then reacted with a hexa-2,4-dien-2-yl derivative under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N-[(2E,4E)-1-(3-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions .

Scientific Research Applications

N-[(2E,4E)-1-(3-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E,4E)-1-(3-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

N-[(2E,4E)-1-(3-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide can be compared with other similar compounds, such as:

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